molecular formula C21H18 B6308826 9-(2-Phenylethyl)-9H-fluorene CAS No. 10423-31-1

9-(2-Phenylethyl)-9H-fluorene

Cat. No.: B6308826
CAS No.: 10423-31-1
M. Wt: 270.4 g/mol
InChI Key: BQIDBGDPGPVLAD-UHFFFAOYSA-N
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Description

9-(2-Phenylethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It consists of a fluorene core with a 2-phenylethyl group attached at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Phenylethyl)-9H-fluorene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. For instance, the synthesis of trans-9-(2-phenylethenyl)anthracene, a related compound, involves the reaction of 9-anthraldehyde with a ylide derived from triphenylbenzylphosphonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Wittig reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-Phenylethyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-(2-Phenylethyl)-9H-fluorene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(2-Phenylethyl)-9H-fluorene depends on its specific application. In organic electronics, its unique structural features allow it to participate in charge transport processes. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A related compound with a similar phenylethyl group but different core structure.

    2-(2-Phenylethyl)chromone: Another compound with a phenylethyl group, but attached to a chromone core.

Uniqueness

9-(2-Phenylethyl)-9H-fluorene is unique due to its fluorene core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics.

Properties

IUPAC Name

9-(2-phenylethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIDBGDPGPVLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488926
Record name 9-(2-Phenylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10423-31-1
Record name 9-(2-Phenylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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